Cas no 1189891-05-1 (1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers))

1-シクロヘキシル-1-(4-ベンジルオキシシクロヘキシル)-2-(2-ピリジニル)エタノール-d11(ジアステレオマー混合物)は、重水素標識化合物であり、薬物代謝研究や生体内動態解析において重要なトレーサーとして利用されます。本化合物は、シクロヘキシル基とベンジルオキシシクロヘキシル基、ピリジニル基を有する特異な構造を持ち、高い立体選択性が求められる反応における中間体としても有用です。重水素標識により質量分析における検出感度が向上し、代謝物の同定精度が高まります。ジアステレオマー混合物として提供されるため、立体化学的な研究にも適しています。

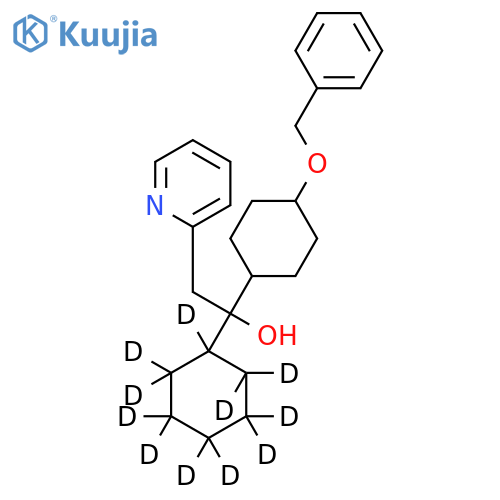

1189891-05-1 structure

商品名:1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers)

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) 化学的及び物理的性質

名前と識別子

-

- 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers)

- 1-(4-phenylmethoxycyclohexyl)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanol

- 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11 (Mixture of Diastereomers)

- 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11

- 1-(Cyclohexyl-d11)-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol

- DTXSID30675785

- 1-[4-(Benzyloxy)cyclohexyl]-1-(~2~H_11_)cyclohexyl-2-(pyridin-2-yl)ethan-1-ol

- 1189891-05-1

-

- インチ: InChI=1S/C26H35NO2/c28-26(22-11-5-2-6-12-22,19-24-13-7-8-18-27-24)23-14-16-25(17-15-23)29-20-21-9-3-1-4-10-21/h1,3-4,7-10,13,18,22-23,25,28H,2,5-6,11-12,14-17,19-20H2/i2D2,5D2,6D2,11D2,12D2,22DCopyCopied

- InChIKey: WKPUJYYZTNHAGX-MZDFYBDVSA-NCopyCopied

- ほほえんだ: [2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(Cc2ccccn2)(C3CCC(CC3)OCc4ccccc4)O)([2H])[2H])([2H])[2H])[2H]CopyCopied

計算された属性

- せいみつぶんしりょう: 404.33600

- どういたいしつりょう: 404.335823565g/mol

- 同位体原子数: 11

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 463

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4Ų

- 疎水性パラメータ計算基準値(XlogP): 5.6

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 533.4±30.0 °C at 760 mmHg

- フラッシュポイント: 276.4±24.6 °C

- ようかいど: Chloroform, Dichloromethane, Ethyl Acetate, Methanol

- PSA: 42.35000

- LogP: 5.71110

- じょうきあつ: 0.0±1.5 mmHg at 25°C

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C987912-10mg |

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) |

1189891-05-1 | 10mg |

$ 1608.00 | 2023-09-08 | ||

| TRC | C987912-1mg |

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) |

1189891-05-1 | 1mg |

$ 201.00 | 2023-09-08 |

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1189891-05-1 (1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers)) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬